

Introduction: Understanding Trimorpholinophosphine Oxide (TMPO)

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Compound of Interest

Compound Name: Trimorpholinophosphine oxide

CAS No.: 4441-12-7

Cat. No.: B1293928

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Trimorpholinophosphine oxide, also known as Phosphoric acid trimorpholide or TMPO, is a unique organophosphorus compound with the chemical formula $C_{12}H_{24}N_3O_4P$.^{[1][2][3]} It is a white, crystalline solid at room temperature, distinguished by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to the nitrogen atoms of three separate morpholine rings.^{[4][5]} This structure imparts a combination of high polarity, excellent coordination capabilities, and significant thermal stability.

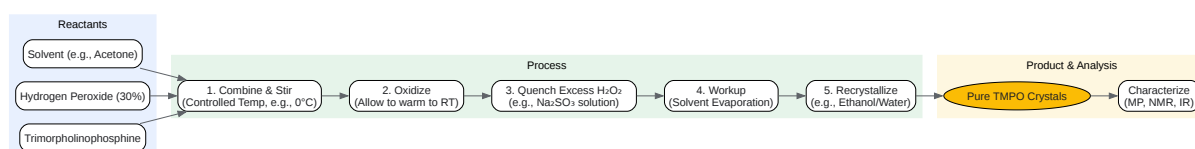
For researchers in organic synthesis and drug development, TMPO is not merely a reagent but a versatile molecular tool. It serves as an effective ligand in coordination chemistry, capable of stabilizing metal complexes used in catalysis.^{[6][7]} Its high polarity and thermal stability have also led to its use in polymer chemistry to enhance flame retardancy and durability.^{[4][6]} Furthermore, TMPO often appears as a key intermediate in the synthesis of complex pharmaceutical molecules.^[6] A thorough understanding of its physical properties is therefore paramount for its effective handling, purification, and application in these advanced fields. This guide provides a detailed examination of TMPO's core physical and spectroscopic properties, grounded in established chemical principles and supported by data from analogous, well-characterized compounds.

Molecular Structure and Synthesis

The defining feature of TMPO is its tetrahedral geometry around the central phosphorus atom, a characteristic confirmed in numerous analogous phosphine oxides through X-ray crystallography.[8][9] The molecule consists of a highly polar phosphoryl group (P=O) and three morpholino substituents. The P=O bond is short and strong, a result of both sigma and pi bonding interactions, which makes the oxygen atom a strong hydrogen bond acceptor. This feature is the primary determinant of TMPO's solubility and coordination properties.

Caption: Molecular structure of **Trimorpholinophosphine oxide (TMPO)**.

TMPO is typically synthesized via the oxidation of its phosphine precursor, trimorpholinophosphine. This transformation is a common strategy for preparing phosphine oxides.[6] The choice of oxidant is critical; a mild and selective oxidizing agent like hydrogen peroxide is often preferred to avoid over-oxidation or side reactions, ensuring a high yield of the desired product.



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Caption: General workflow for the synthesis and purification of TMPO.

Core Physicochemical Properties

The physical properties of TMPO are a direct consequence of its molecular structure. Its high melting point and exceptional water solubility are particularly noteworthy for practical

applications.

Property	Value	Source(s)
CAS Number	4441-12-7	[1][6]
Molecular Formula	C ₁₂ H ₂₄ N ₃ O ₄ P	[1][2][6]
Molecular Weight	305.31 g/mol	[1][2][6]
Appearance	White to off-white crystalline solid/powder	[5][6][10]
Melting Point	188 - 195 °C	[3][6][10][11]
Water Solubility	607.2 g/L (at 25 °C)	[4]
Organic Solubility	Soluble in ethanol; slightly soluble in DMSO, Methanol	[3][12]

Causality Behind the Properties:

- **High Melting Point:** The melting point of TMPO is significantly high for an organic molecule of its size. This is attributed to strong intermolecular dipole-dipole interactions arising from the highly polar P=O bond. The crystalline lattice is held together by these robust forces, requiring substantial thermal energy to overcome.
- **Exceptional Water Solubility:** The most remarkable physical property of TMPO is its high solubility in water.[4] This is a direct result of the phosphoryl oxygen's ability to act as a strong hydrogen bond acceptor, readily interacting with water molecules. Additionally, the ether oxygens and the nitrogen atoms within the three morpholine rings provide further sites for hydrogen bonding, rendering the molecule highly hydrophilic. This property is crucial when TMPO is used in aqueous reaction media or biological systems.
- **Organic Solvent Solubility:** Its solubility in polar organic solvents like ethanol is also driven by dipole-dipole interactions.[12] The slight solubility in solvents like DMSO and methanol further underscores its polar nature.[3] It is expected to have poor solubility in nonpolar solvents such as hexanes or diethyl ether, a characteristic often exploited during purification to precipitate the product from less polar impurities.[8]

Spectroscopic and Structural Characterization

Confirming the identity and purity of a TMPO sample relies on a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ³¹P NMR: This is the most direct and informative technique for characterizing TMPO. As a nucleus with spin $I=1/2$ and 100% natural abundance, ³¹P provides sharp, clear signals.^[3] For tertiary phosphine oxides, the chemical shift (δ) typically falls within the +20 to +60 ppm range (relative to 85% H₃PO₄).^{[5][11]} A single, sharp peak in this region is a strong indicator of a pure TMPO sample. The precise chemical shift is sensitive to the solvent, reflecting the degree of hydrogen bonding to the phosphoryl oxygen.^{[6][12]}
- ¹H NMR: The proton NMR spectrum is expected to show two distinct sets of signals for the morpholine ring protons. Protons on the carbons adjacent to the ring oxygen (O-CH₂) would appear further downfield (typically $\delta \approx 3.6$ -3.8 ppm) than those adjacent to the nitrogen (N-CH₂) (typically $\delta \approx 3.1$ -3.3 ppm). Due to coupling with the phosphorus atom, these signals would likely appear as complex multiplets.
- ¹³C NMR: Similar to the ¹H NMR, the carbon spectrum should display two distinct resonances for the morpholine carbons: one for the C-O carbons and one for the C-N carbons, both showing coupling to the phosphorus atom (²J_{PC} and ³J_{PC}).

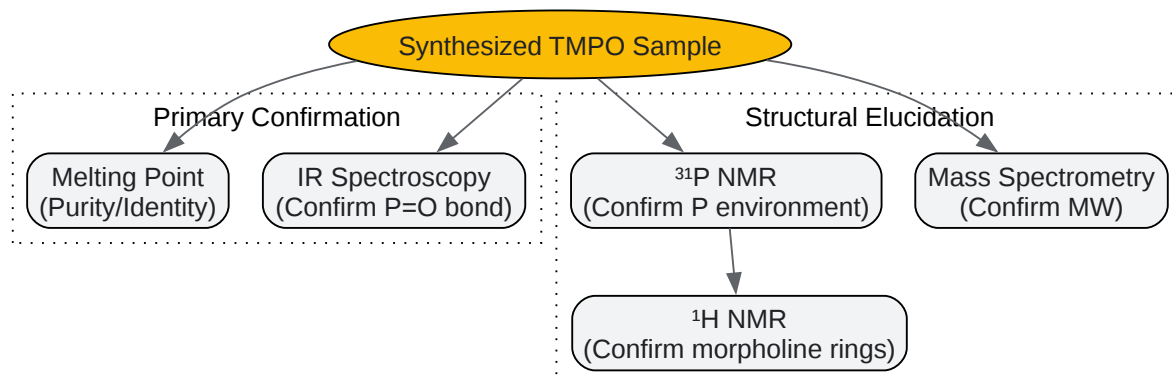
Infrared (IR) Spectroscopy

The IR spectrum of TMPO is dominated by a very strong and sharp absorption band corresponding to the P=O stretching vibration. Based on data from analogous phosphine oxides, this band is expected in the 1150-1200 cm⁻¹ region.^{[1][7]} The high intensity and characteristic position of this peak make it an excellent diagnostic tool for confirming the presence of the phosphoryl group and, by extension, the successful oxidation of the phosphine precursor.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For TMPO, techniques like Electrospray Ionization (ESI) would show a prominent peak for the protonated

molecule $[M+H]^+$ at m/z 306.16, confirming the elemental composition $C_{12}H_{24}N_3O_4P$.



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Caption: Workflow for the physicochemical characterization of TMPO.

Experimental Protocols

The following protocols are representative methodologies for the synthesis and characterization of TMPO, designed to be self-validating through the clear correlation of expected outcomes with the principles described above.

Protocol 1: Synthesis of Trimorpholinophosphine Oxide

Objective: To synthesize TMPO via the oxidation of trimorpholinophosphine.

Materials:

- Trimorpholinophosphine
- Hydrogen peroxide (30% aqueous solution)
- Acetone (reagent grade)
- Sodium sulfite (Na_2SO_3)

- Ethanol
- Deionized water
- Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

- **Dissolution:** In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve trimorpholinophosphine (1.0 eq) in acetone (approx. 5 mL per gram of phosphine).
- **Cooling:** Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C.
- **Oxidation:** Add 30% hydrogen peroxide (1.1 eq) dropwise via a dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. **Causality:** The slow, cooled addition prevents a runaway exothermic reaction and minimizes potential side reactions.
- **Reaction:** After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
- **Quenching:** Cool the mixture again in an ice bath. Slowly add a saturated aqueous solution of sodium sulfite until a test with starch-iodide paper indicates the absence of peroxides. **Trustworthiness:** This step safely neutralizes the excess oxidant, preventing potential hazards during solvent removal.
- **Solvent Removal:** Remove the acetone under reduced pressure using a rotary evaporator.
- **Purification:** Recrystallize the resulting white solid from a mixture of ethanol and water. The high polarity of TMPO makes it soluble in the hot solvent but less soluble upon cooling, while impurities may remain in the mother liquor.
- **Drying:** Collect the white crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry in a vacuum oven at 50 °C.

Protocol 2: Characterization by ³¹P NMR Spectroscopy

Objective: To confirm the identity and purity of the synthesized TMPO.

Materials:

- Synthesized TMPO sample
- Deuterated chloroform (CDCl_3)
- 5 mm NMR tube

Procedure:

- **Sample Preparation:** Accurately weigh approximately 15-20 mg of the dried TMPO sample and dissolve it in ~0.7 mL of CDCl_3 directly in a clean, dry NMR tube. Cap the tube and gently invert to ensure homogeneity. Expertise: CDCl_3 is a standard solvent for NMR; its choice allows for comparison with literature data for analogous compounds.^[6]
- **Instrument Setup:** Insert the sample into the NMR spectrometer. Load standard acquisition parameters for a ^{31}P experiment. Key parameters include a 30° pulse angle and a relaxation delay (d1) of 2-5 seconds. Proton decoupling should be applied during acquisition.
- **Acquisition:** Acquire the spectrum. The number of scans can range from 16 to 128, depending on the sample concentration.
- **Data Processing:** Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
- **Analysis:** Reference the spectrum to an external standard of 85% H_3PO_4 ($\delta = 0.0$ ppm). A pure sample of TMPO should exhibit a single, sharp peak between +20 and +60 ppm. The presence of a single peak validates the purity of the sample with respect to other phosphorus-containing species.

Conclusion

Trimorpholinophosphine oxide is a highly polar, crystalline solid whose physical properties are dominated by the influence of its phosphoryl group and morpholino substituents. Its high melting point reflects strong intermolecular forces, while its exceptional water solubility is a direct consequence of its extensive hydrogen bonding capability. These characteristics,

combined with its predictable spectroscopic signatures—most notably a single peak between +20 and +60 ppm in the ^{31}P NMR spectrum and a strong P=O stretch around 1150-1200 cm^{-1} in the IR spectrum—make it a well-defined and highly useful molecule. For researchers in catalysis, materials science, and pharmaceutical development, a firm grasp of these fundamental physical properties is essential for leveraging TMPO to its full potential, enabling rational solvent selection, effective purification, and reliable reaction monitoring.

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